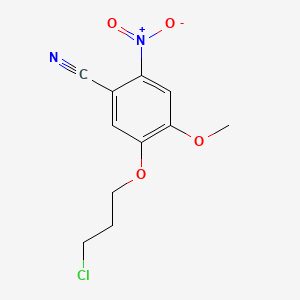![molecular formula C10H9NO4 B595908 Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate CAS No. 109274-83-1](/img/structure/B595908.png)
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Vue d'ensemble
Description
“Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate” is a chemical compound . It is also known as “3-Hydroxy-furo[2,3-b]pyridine-2-carboxylic acid ethyl ester” and "Furo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, ethyl ester" .
Molecular Structure Analysis
The molecular formula of “Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate” is C10H9NO4 . The molecular weight is 207.18 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate” include a boiling point of 326.0±37.0 °C and a density of 1.359±0.06 g/cm3 .
Applications De Recherche Scientifique
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is used in the synthesis of furo[2,3-c]pyridine and its derivatives. These compounds are synthesized from ethyl 3-hydroxyisonicotinate through processes like O-alkylation, cyclization, hydrolysis, and decarboxylation (Morita & Shiotani, 1986).
It's also involved in the synthesis of furo[3,2-b]pyridine derivatives. The synthesis process includes stages like O-alkylation of ethyl 3-hydroxypiconate, cyclization, hydrolysis, and decarboxylation (Shiotani & Morita, 1986).
In a study focusing on [4 + 2] annulation, ethyl 2-methyl-2,3-butadienoate, a similar compound, undergoes annulation with N-tosylimines, suggesting possible applications of ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate in similar chemical processes (Zhu, Lan, & Kwon, 2003).
Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate, a related compound, rearranges with sodium ethoxide in ethanol to 2-oxo-3-cyano-2,3-dihydro[3,2-b]furopyridine, showing the compound's potential in creating new chemical structures (Desideri, Manna, & Stein, 1981).
The compound has been used in the synthesis of polyazanaphthalenes and other heterocyclic compounds, indicating its utility in creating complex organic molecules (Harb, Hesien, Metwally, & Elnagdi, 1989).
It also finds application in the synthesis of pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, further highlighting its versatility in organic synthesis (Arrault et al., 2002).
Mécanisme D'action
Target of Action
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is a complex organic compound
Mode of Action
The mode of action of Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other compounds, and more . .
Propriétés
IUPAC Name |
ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEHSWOSYCXPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715748 | |
| Record name | Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | |
CAS RN |
109274-83-1 | |
| Record name | Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)
![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)

![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)


![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)



